1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one
Description
The compound 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one features a bicyclic thiazolo[5,4-b]pyridin-2(1H)-one core fused at the 5,4-b positions, with a 5-(hydroxy(oxido)amino)-2-pyridinyl substituent at position 1 (Figure 1). This structure is distinct from simpler thiazolo-pyridinone derivatives due to its complex substituent, positioning it as a candidate for specialized applications in medicinal chemistry or materials science.
Properties
CAS No. |
60781-17-1 |
|---|---|
Molecular Formula |
C11H6N4O3S |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C11H6N4O3S/c16-11-14(8-2-1-5-12-10(8)19-11)9-4-3-7(6-13-9)15(17)18/h1-6H |
InChI Key |
ATUDQQCICWKFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=O)N2C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Thiazolo[5,4-b]pyridine Core
The core structure, thiazolo[5,4-b]pyridin-2(1H)-one, is synthesized primarily through cyclization reactions involving 2-aminopyridine derivatives and sulfur-containing reagents.
Typical Synthetic Route : The synthesis often starts with 2-aminopyridine reacting with carbon disulfide and an alkylating agent under basic conditions (e.g., sodium ethoxide) in ethanol solvent under reflux. This leads to cyclization forming the fused thiazole-pyridine ring system characteristic of thiazolo[5,4-b]pyridine-2(1H)-thione intermediates.
Reaction Conditions : The reaction is generally carried out under reflux in ethanol with a base to facilitate nucleophilic attack and ring closure. The presence of sulfur and nitrogen atoms in the ring system is critical for the heterocyclic framework.
Chemical Properties : The fused ring system imparts unique chemical reactivity, allowing further functionalization at specific positions, such as the 5-position on the pyridine ring.
Cross-Dehydrogenative Coupling (CDC) Strategy
A modern and efficient approach to synthesizing such fused heterocycles with functionalized substituents involves cross-dehydrogenative coupling reactions.
Mechanism : The CDC process involves the coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds or related substrates under oxidative conditions. The reaction proceeds via nucleophilic addition of the enol form of the dicarbonyl compound to the amino-pyridine, followed by oxidative dehydrogenation and cyclization to form the fused heterocyclic product.
Reaction Conditions : Optimal conditions include ethanol as solvent, acetic acid as an additive (6 equivalents), and an oxygen atmosphere at 1 atm pressure, heated to 130 °C for approximately 18 hours. These conditions favor high yields (up to 94%) and minimize side reactions.
Advantages : This method is versatile, environmentally friendly, and allows for a broad substrate scope, enabling the synthesis of various substituted thiazolo-pyridine derivatives, including the hydroxy(oxido)amino-substituted compound of interest.
Summary Table of Key Preparation Parameters
Research Findings and Optimization Notes
Increasing acetic acid loading from 2 to 6 equivalents improves yield significantly, but excess acid (>6 equiv) leads to side products.
Oxygen atmosphere is critical; replacing O2 with inert gases like argon drastically reduces yield, confirming the oxidative nature of the reaction.
Strong Brønsted acids such as trifluoroacetic acid or p-toluenesulfonic acid are less effective than acetic acid under these conditions.
The reaction tolerates various substituents on the pyridine ring, allowing for structural diversity in the final compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted pyridine and thiazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that this compound may exhibit antiviral properties, particularly against herpes simplex virus (HSV). Research has shown that derivatives of thiazole compounds can inhibit viral replication by targeting specific viral enzymes such as helicase-primase .
Case Study: Herpes Simplex Virus Inhibition
In a controlled study, derivatives similar to this compound demonstrated significant inhibition of HSV replication in vitro. The mechanism involved the stabilization of the helicase-primase interaction with DNA substrates, effectively reducing viral load in infected cells .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been recognized for their ability to interfere with cancer cell proliferation and induce apoptosis through various pathways, including the inhibition of protein kinases involved in cell cycle regulation .
Case Study: Inhibition of Tumor Growth
A study involving cancer cell lines treated with this compound showed a marked decrease in cell viability and increased apoptosis rates. The results suggest that the compound may act as a selective inhibitor of pathways critical to tumor growth .
Enzyme Inhibition
This compound has also been explored for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP is a therapeutic strategy in cancer treatment, particularly in tumors with BRCA mutations .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Poly(ADP-ribose) polymerase | Competitive | |
| Viral helicase-primase | Non-competitive |
Drug Development
Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is warranted. Formulation strategies to enhance bioavailability and targeted delivery could significantly improve therapeutic outcomes.
Clinical Trials
To validate its efficacy and safety in humans, clinical trials are necessary. These studies should focus on various dosages and combinations with existing antiviral or anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo-Pyridinone Derivatives
*Estimated molecular formula based on structural analysis.
Key Observations:
Substituent Diversity: The bromo group in 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one enhances electrophilic aromatic substitution reactivity, making it a synthetic intermediate . The trifluoromethyl group in the multi-target agent () increases lipophilicity and metabolic stability, critical for oral bioavailability .
Biological Relevance: Thiazolo-pyridinones are prevalent in kinase inhibitors (e.g., MAPK1 in ) due to their ability to occupy ATP-binding pockets . The piperazine moiety in ’s compound enhances solubility and target engagement across multiple pathways (e.g., anti-inflammatory, antifibrotic) .
Synthetic Accessibility: Simple derivatives like 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one are commercially available (), whereas the target compound’s synthesis likely requires specialized steps to introduce the hydroxy(oxido)amino group .
Research Findings and Implications
- Medicinal Chemistry: The hydroxy(oxido)amino group could mimic nitro or sulfonamide pharmacophores, enabling interactions with enzymes or receptors involved in redox signaling.
- Materials Science : The conjugated system may exhibit luminescent or conductive properties, though this remains unexplored.
Biological Activity
1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 274.26 g/mol. Its structural features include a thiazole ring fused with a pyridine derivative, which is known to contribute to various biological activities .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)(1,3)thiazolo(5,4-b)pyridin-2(1H)-one have shown activity against various bacterial strains. A study reported that thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against Gram-positive bacteria such as Streptococcus spp., with some compounds outperforming standard antibiotics like vancomycin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 0.7 | Streptococcus spp. |
| 2 | 3.91 | Micrococcus luteus |
| 3 | 15.62 | Bacillus spp. |
Anticancer Activity
The compound's structural framework suggests potential anticancer activity. Thiazole-containing compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For example, some derivatives have shown promising results in inhibiting the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by substituents on the thiazole ring and adjacent positions. Research indicates that electron-withdrawing groups enhance antimicrobial potency, while lipophilicity plays a crucial role in cellular uptake and bioavailability .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Compounds with nitro groups at the para position of the benzene ring exhibited increased antibacterial activity.
- Lipophilicity : Increased lipophilicity through specific substitutions improved the overall biological efficacy.
Case Studies
Several studies have highlighted the biological efficacy of thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain thiazole derivatives were effective against Candida albicans, with MIC values indicating strong antifungal properties .
- Anticancer Potential : Another research focused on a series of thiazole derivatives that showed significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis and inhibition of specific oncogenic pathways .
Q & A
Q. What are the standard protocols for synthesizing 1-(5-(Hydroxy(oxido)amino)-2-pyridinyl)thiazolo[5,4-b]pyridin-2(1H)-one?
The synthesis typically involves multi-step reactions with specific reagents and conditions. For example:
- Step 1 : React amidine hydrochlorides with triethylamine (EtN) in tetrahydrofuran (THF) at room temperature for 48 hours.
- Step 2 : Use phosphorus oxychloride (POCl) and dimethylaniline (MeNPh) at 105–110°C for 3 hours to facilitate cyclization.
- Step 3 : Final coupling with amines in dioxane under reflux for 6 hours .
Variations may include sulfonyl chlorides for functionalization, as seen in related thiazolo compounds .
Basic Structural Characterization
Q. What analytical techniques confirm the structure and purity of this compound?
- Elemental Analysis : Validates empirical formula and purity.
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks.
- LC-MS Spectrometry : Confirms molecular weight and detects impurities .
Advanced techniques like X-ray crystallography (e.g., for analogs in ) can resolve stereochemical ambiguities .
Advanced Synthesis Optimization
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Screening : Compare polar aprotic solvents (e.g., THF, dioxane) versus non-polar alternatives.
- Catalyst Variation : Test bases like EtN versus stronger alternatives (e.g., DBU) for deprotonation efficiency.
- Temperature Gradients : Explore reflux vs. microwave-assisted heating to reduce reaction time .
Documented protocols for related thiazolo derivatives suggest iterative testing with fractional factorial designs .
Handling Spectral Data Contradictions
Q. How should researchers resolve discrepancies in NMR or MS data?
- Cross-Validation : Compare data with structurally similar compounds (e.g., ’s pyrazole derivatives).
- Isotopic Labeling : Use deuterated solvents or N-labeled precursors to assign overlapping peaks.
- Computational Modeling : Predict NMR shifts via DFT calculations to match experimental spectra .
Stability Under Experimental Conditions
Q. What methodologies assess the compound’s stability in solution or solid state?
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity for 1–4 weeks, monitoring degradation via HPLC.
- pH-Dependent Studies : Evaluate hydrolysis in buffers (pH 2–12) using UV-Vis spectroscopy.
- Environmental Fate Analysis : Adapt protocols from to track degradation products in simulated ecosystems .
Mechanistic Studies of Reactivity
Q. How can reaction mechanisms be elucidated for this compound?
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates.
- Computational Chemistry : Perform DFT calculations to map transition states, as demonstrated in ’s dithiazole reactions .
Synthesis of Analogues and Derivatives
Q. What strategies are effective for synthesizing structural analogs?
- Heterocycle Substitution : Replace the pyridinyl group with pyrimidine or imidazole moieties (e.g., ’s pyridine derivatives).
- Functional Group Interconversion : Convert hydroxy(oxido)amino groups to sulfonamides or esters using sulfonyl chlorides or acylating agents .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups .
Advanced Purity Assessment
Q. Beyond NMR, what methods ensure high purity for sensitive applications?
- HPLC with Charged Aerosol Detection (CAD) : Quantify low-level impurities without UV chromophores.
- Ion Chromatography : Detect ionic byproducts from sulfonation or phosphorylation steps.
- Residual Solvent Analysis : Use GC-MS to comply with ICH guidelines, as in ’s pharmacopeial standards .
Experimental Design for Parameter Screening
Q. How to systematically study the impact of reaction variables?
- Factorial Designs : Use 2 factorial experiments to test temperature, solvent, and catalyst interactions.
- Response Surface Methodology (RSM) : Optimize yield and purity via central composite designs.
- Split-Plot Designs : Adapt ’s agricultural model for multi-step syntheses (e.g., varying reagents in "main plots" and catalysts in "subplots") .
Environmental Impact Assessment
Q. What methodologies evaluate the compound’s ecotoxicological risks?
- Biodegradation Assays : Use OECD 301 protocols to measure microbial degradation in water/soil.
- Toxicity Profiling : Test acute/chronic effects on model organisms (e.g., Daphnia magna, algae) as per ’s INCHEMBIOL framework.
- Computational QSAR Models : Predict bioaccumulation and toxicity using software like EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
